(2,4-Dimethylphenyl)(phenyl)methanethiol
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Overview
Description
(2,4-Dimethylphenyl)(phenyl)methanethiol is an organic compound with the molecular formula C15H16S It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which is further connected to a phenyl ring and a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(phenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiol compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(phenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
(2,4-Dimethylphenyl)(phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)methanethiol: Lacks the additional phenyl ring, resulting in different chemical properties.
(Phenyl)(phenyl)methanethiol: Lacks the 2,4-dimethyl substituents, affecting its reactivity and applications.
Uniqueness
(2,4-Dimethylphenyl)(phenyl)methanethiol is unique due to the presence of both a phenyl ring and a 2,4-dimethylphenyl ring, which confer distinct chemical properties and reactivity. This structural feature makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H16S |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C15H16S/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
InChI Key |
NEDZIBWFJYMGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S)C |
Origin of Product |
United States |
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